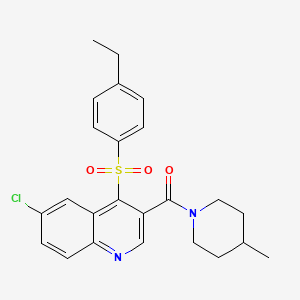(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
CAS No.: 1111164-85-2
VCID: VC6493652
Molecular Formula: C24H25ClN2O3S
Molecular Weight: 456.99
* For research use only. Not for human or veterinary use.

| Description |
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound with a molecular formula of C24H25ClN2O3S and a molecular weight of approximately 456.99 g/mol. This compound features a quinoline core substituted with a chloro group and a sulfonyl moiety, which is known to enhance biological activity through various mechanisms. The presence of the piperidine ring further contributes to its pharmacological profile. 3.1. Antitumor ActivityResearch on quinoline derivatives, including compounds similar to (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone, has shown significant antitumor properties. These compounds have been effective against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines are typically in the range of 5 to 8 µM, indicating moderate to potent inhibitory effects on cell proliferation and apoptosis induction in cancer cells.
3.2. Anti-inflammatory ActivityThis compound has demonstrated anti-inflammatory potential by reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. For instance, it decreased TNF-α and IL-6 levels by 40% and 35%, respectively, at a concentration of 10 µM. These effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
3.3. Antimicrobial ActivityPreliminary studies have evaluated the antimicrobial properties of this compound against various bacterial strains. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 128 µg/mL against Pseudomonas aeruginosa. These findings suggest potential as a lead for developing new antimicrobial agents.
Case Studies and Therapeutic ApplicationsSeveral case studies involving quinoline derivatives similar to (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone have highlighted their therapeutic potential:
|
|||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1111164-85-2 | |||||||||||||||||||||||||
| Product Name | (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone | |||||||||||||||||||||||||
| Molecular Formula | C24H25ClN2O3S | |||||||||||||||||||||||||
| Molecular Weight | 456.99 | |||||||||||||||||||||||||
| IUPAC Name | [6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone | |||||||||||||||||||||||||
| Standard InChI | InChI=1S/C24H25ClN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3 | |||||||||||||||||||||||||
| Standard InChIKey | JHDIHRFVJVZWOU-UHFFFAOYSA-N | |||||||||||||||||||||||||
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)Cl | |||||||||||||||||||||||||
| Solubility | not available | |||||||||||||||||||||||||
| PubChem Compound | 49673057 | |||||||||||||||||||||||||
| Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume